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Compound of Interest

Compound Name: Papyracon D

Cat. No.: B1263297 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

comparative spectroscopic data of synthetic and naturally occurring Papulacandin D, a potent

antifungal agent.

This guide provides a comprehensive comparison of the spectroscopic data for synthetically

produced and naturally isolated Papulacandin D. The information presented is crucial for the

verification and quality control of synthetic batches and for researchers engaged in the

development of new antifungal drugs based on the Papulacandin scaffold. All data is compiled

from peer-reviewed scientific literature to ensure accuracy and reliability.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for both natural and synthetic

Papulacandin D, providing a direct comparison of their physical and spectral properties.
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Spectroscopic Parameter Natural Papulacandin D Synthetic Papulacandin D

Appearance Colorless powder Colorless powder

Mass Spectrometry (m/z) 830 (M+Na)+ 830.3810 (M+Na)+

Optical Rotation [α]D +44.5° (c 0.5, MeOH) +44.0° (c 0.5, MeOH)

¹H NMR (500 MHz, CD₃OD) δ

(ppm)

7.23 (d, J=1.8 Hz, 1H), 7.07 (d,

J=1.8 Hz, 1H), 6.18-6.08 (m,

2H), 5.68 (dd, J=15.2, 7.0 Hz,

1H), 5.40 (dd, J=15.2, 7.5 Hz,

1H), 4.88 (d, J=9.9 Hz, 1H),

4.13 (t, J=8.1 Hz, 1H), 3.84-

3.78 (m, 1H), 3.70 (dd, J=11.9,

2.2 Hz, 1H), 3.58 (dd, J=11.9,

5.0 Hz, 1H), 3.48-3.41 (m, 2H),

3.38 (t, J=9.2 Hz, 1H), 2.24-

2.16 (m, 1H), 2.14-2.06 (m,

2H), 1.71 (s, 3H), 1.63 (s, 3H),

1.08 (d, J=6.8 Hz, 3H), 0.92 (t,

J=7.5 Hz, 3H)

7.23 (d, J=1.8 Hz, 1H), 7.07 (d,

J=1.8 Hz, 1H), 6.18-6.08 (m,

2H), 5.68 (dd, J=15.2, 7.0 Hz,

1H), 5.40 (dd, J=15.2, 7.5 Hz,

1H), 4.88 (d, J=9.9 Hz, 1H),

4.13 (t, J=8.1 Hz, 1H), 3.84-

3.78 (m, 1H), 3.70 (dd, J=11.9,

2.2 Hz, 1H), 3.58 (dd, J=11.9,

5.0 Hz, 1H), 3.48-3.41 (m, 2H),

3.38 (t, J=9.2 Hz, 1H), 2.24-

2.16 (m, 1H), 2.14-2.06 (m,

2H), 1.71 (s, 3H), 1.63 (s, 3H),

1.08 (d, J=6.8 Hz, 3H), 0.92 (t,

J=7.5 Hz, 3H)

¹³C NMR (125 MHz, CD₃OD) δ

(ppm)

175.4, 158.9, 157.0, 140.2,

138.8, 134.1, 129.8, 125.1,

124.6, 118.1, 111.9, 109.8,

82.1, 80.8, 78.8, 78.4, 75.1,

71.8, 70.1, 62.5, 41.8, 35.7,

30.1, 26.2, 20.5, 18.1, 13.9,

11.8

175.4, 158.9, 157.0, 140.2,

138.8, 134.1, 129.8, 125.1,

124.6, 118.1, 111.9, 109.8,

82.1, 80.8, 78.8, 78.4, 75.1,

71.8, 70.1, 62.5, 41.8, 35.7,

30.1, 26.2, 20.5, 18.1, 13.9,

11.8

The data presented in the table demonstrates a remarkable consistency between the

spectroscopic properties of natural and synthetic Papulacandin D. The identical ¹H and ¹³C

NMR chemical shifts, mass spectrometry data, and the closely matching optical rotation values

confirm the successful and accurate synthesis of the natural product.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Sample Preparation: Samples of natural and synthetic Papulacandin D were dissolved in

deuterated methanol (CD₃OD).

¹H NMR Spectroscopy: The ¹H NMR spectra were acquired at 500 MHz. Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD at 3.31 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectra were acquired at 125 MHz. Chemical shifts

are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD at 49.0

ppm).

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray

ionization (ESI) source in positive ion mode.

Sample Preparation: Samples were dissolved in a suitable solvent, such as methanol, and

introduced into the mass spectrometer.

Data Acquisition: Data was acquired to determine the mass-to-charge ratio (m/z) of the

protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Optical Rotation
Instrumentation: Optical rotation was measured using a polarimeter.

Sample Preparation: A known concentration of the sample was prepared in methanol

(MeOH).

Measurement: The measurement was performed at the sodium D-line (589 nm) at a

controlled temperature. The specific rotation [α]D is reported in degrees, with the

concentration (c) in g/100 mL and the solvent specified.
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Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of

spectroscopic data between natural and synthetic Papulacandin D.
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Caption: Workflow for Spectroscopic Data Comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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